molecular formula C21H26ClN3O3 B606643 Ganstigmine hydrochloride CAS No. 412044-92-9

Ganstigmine hydrochloride

カタログ番号: B606643
CAS番号: 412044-92-9
分子量: 403.9
InChIキー: CVDHRWXJJRBPFA-IEGNKYQISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganstigmine hydrochloride (CHF-2819) is a carbamate-based acetylcholinesterase (AChE) inhibitor developed for Alzheimer’s disease (AD) therapy. Derived from the natural compound genserine, it exhibits dual mechanisms: (1) reversible inhibition of AChE, enhancing cholinergic neurotransmission, and (2) neuroprotective effects independent of cholinergic activity, as demonstrated in preclinical models . Its structure enables covalent binding to the catalytic serine residue (Ser200) in AChE’s active site, forming a carbamoylated enzyme complex. A critical hydrogen bond between the carbamoyl nitrogen and His440 stabilizes this interaction, prolonging inhibitory activity and reducing enzymatic reactivation rates .

Phase II clinical trials highlighted its oral bioavailability and safety profile, but development was discontinued to prioritize other therapeutic areas . Structural studies (PDB ID: 2BAG) revealed its unique binding mode, distinguishing it from classical carbamate inhibitors like rivastigmine .

特性

CAS番号

412044-92-9

分子式

C21H26ClN3O3

分子量

403.9

IUPAC名

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1

InChIキー

CVDHRWXJJRBPFA-IEGNKYQISA-N

SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CHF 2819;  CHF2819;  CHF-2819;  Ganstigmine hydrochloride;  Ganstigmine HCl.

製品の起源

United States

類似化合物との比較

Table 1: Key Structural and Pharmacological Features

Compound Chemical Class Binding Mechanism Selectivity (AChE vs. BuChE) Half-Life (h) Clinical Status
Ganstigmine HCl Carbamate (genserine-derived) Covalent binding to Ser200; H-bond with His440 High AChE selectivity 8–12 Discontinued (Phase II)
Donepezil HCl Piperidine-based Non-covalent, reversible inhibition High AChE selectivity 70–80 Approved (AD)
Rivastigmine Carbamate Pseudo-irreversible carbamoylation Dual AChE/BuChE inhibition 1–2 Approved (AD, PD dementia)
Galantamine HBr Phenanthrene alkaloid Competitive inhibition + allosteric modulation Moderate AChE selectivity 7–8 Approved (AD)
Tacrine Acridine Non-covalent, reversible inhibition Low selectivity 2–4 Discontinued (hepatotoxicity)

Mechanistic Insights :

  • Donepezil lacks covalent binding, enabling rapid reversibility and fewer drug-drug interactions .
  • Galantamine ’s allosteric modulation enhances acetylcholine binding to nicotinic receptors, providing additional symptomatic benefits .

Pharmacodynamic and Neuroprotective Effects

Table 2: Preclinical and Clinical Findings

Compound AChE IC₅₀ (nM) Neuroprotective Activity Impact on Aβ Metabolism
Ganstigmine HCl 12 ± 3 Reduces oxidative stress; upregulates Bcl-2 Modulates APP processing via α-secretase
Donepezil HCl 6.7 ± 1.2 Limited direct neuroprotection No significant effect on Aβ
Rivastigmine 4.1 ± 0.8 Weak antioxidant activity Increases soluble APPα
Galantamine HBr 50 ± 10 Enhances neurotrophic signaling No direct effect on Aβ

Key Findings :

  • Ganstigmine uniquely modulates amyloid precursor protein (APP) metabolism, shifting cleavage toward non-amyloidogenic pathways in SH-SY5Y neuroblastoma cells . This contrasts with rivastigmine, which increases soluble APPα without altering Aβ levels .
  • Its neuroprotection is linked to Bcl-2 upregulation , a mechanism absent in donepezil and tacrine .

Clinical Development and Limitations

  • Ganstigmine : Demonstrated cognitive improvement in Phase II trials but faced discontinuation due to strategic portfolio prioritization .
  • Donepezil/Rivastigmine/Galantamine : Approved due to balanced efficacy, tolerability, and commercial viability.
  • Tacrine : Withdrawn for hepatotoxicity, underscoring the importance of safety in carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganstigmine hydrochloride
Reactant of Route 2
Ganstigmine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。